2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine
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Overview
Description
2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine is an organic compound that features a bromine atom, two fluorine atoms, and an ethanamine group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine typically involves the reaction of 5-bromo-2,3-difluorophenol with ethylene oxide in the presence of a base to form the corresponding phenoxyethanol. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines, alcohols.
Scientific Research Applications
2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-fluorophenyl)ethan-1-amine: Similar structure but with different fluorine substitution pattern.
2-(3,5-difluorophenoxy)ethan-1-amine: Lacks the bromine atom but has a similar phenoxyethanamine structure.
Uniqueness
2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8BrF2NO |
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Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-(5-bromo-2,3-difluorophenoxy)ethanamine |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-3-6(10)8(11)7(4-5)13-2-1-12/h3-4H,1-2,12H2 |
InChI Key |
GRLOLQFFOPFUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCCN)F)F)Br |
Origin of Product |
United States |
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